molecular formula C8H13N3 B2984318 (1R,2S)-2-(1H-Pyrazol-1-yl)cyclopentan-1-amine CAS No. 2187426-80-6

(1R,2S)-2-(1H-Pyrazol-1-yl)cyclopentan-1-amine

Katalognummer: B2984318
CAS-Nummer: 2187426-80-6
Molekulargewicht: 151.213
InChI-Schlüssel: XCWOTGSIHOKYLF-SFYZADRCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1R,2S)-2-(1H-Pyrazol-1-yl)cyclopentan-1-amine is a chiral cyclopentane-based amine serving as a versatile synthetic intermediate and a critical scaffold in medicinal chemistry and drug discovery. This compound features a cis-configured, stereochemically defined [1R,2S]-cyclopentyl core, a structure frequently utilized to constrain molecular conformation and improve pharmacological properties. The presence of the 1H-pyrazol-1-yl heterocycle provides a key pharmacophore that enables rich interaction with biological targets, making this building block particularly valuable for developing novel therapeutic agents. This chiral amine is primarily investigated for its potential in developing arginase inhibitors . Arginase is a manganese-containing metalloenzyme that catalyzes the hydrolysis of L-arginine to ornithine and urea, and its dysregulation is implicated in a range of diseases, including cardiovascular disorders, neurodegenerative conditions like Alzheimer's disease, and cancer immunosuppression within the tumor microenvironment . Inhibiting arginase, particularly the ARG-1 and ARG-2 isoforms, has emerged as a promising strategy to modulate immune responses and restore T-cell function in oncology, as well as to address vascular and neurological pathologies . Structurally related cis-configured 2-heterocyclylcyclopentan-1-amines have demonstrated significant potential in this field, suggesting the application of this compound in synthesizing next-generation inhibitors aimed at these critical metabolic checkpoints . Furthermore, the scaffold is a valuable precursor for constructing biheterocyclic compounds , a prominent class in modern pharmaceuticals. Integrating strained ring systems like azetidines into drug molecules can enhance metabolic stability, aqueous solubility, and overall pharmacokinetic profiles . The amine and pyrazole functionalities in this molecule offer handles for further synthetic elaboration, enabling researchers to create complex, spirocyclic, or fused biheterocyclic architectures for high-throughput screening and lead optimization campaigns . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

IUPAC Name

(1R,2S)-2-pyrazol-1-ylcyclopentan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3/c9-7-3-1-4-8(7)11-6-2-5-10-11/h2,5-8H,1,3-4,9H2/t7-,8+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCWOTGSIHOKYLF-SFYZADRCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)N2C=CC=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@H](C1)N2C=CC=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-(1H-Pyrazol-1-yl)cyclopentan-1-amine typically involves the following steps:

    Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through various methods, including cyclization reactions.

    Introduction of the Pyrazole Moiety: The pyrazole group is introduced via a substitution reaction, where a suitable pyrazole derivative reacts with the cyclopentane precursor.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Analyse Chemischer Reaktionen

Types of Reactions

(1R,2S)-2-(1H-Pyrazol-1-yl)cyclopentan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oxides or imines.

    Reduction: The compound can be reduced to modify the pyrazole ring or the cyclopentane ring.

    Substitution: The pyrazole moiety can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogenating agents, nucleophiles, and electrophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine group may yield imines or oxides, while substitution reactions can introduce various functional groups onto the pyrazole ring.

Wissenschaftliche Forschungsanwendungen

(1R,2S)-2-(1H-Pyrazol-1-yl)cyclopentan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: The compound may be used in the development of new materials or as an intermediate in chemical manufacturing.

Wirkmechanismus

The mechanism of action of (1R,2S)-2-(1H-Pyrazol-1-yl)cyclopentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole moiety is known to bind to active sites of enzymes, potentially inhibiting their activity. The amine group can form hydrogen bonds with target molecules, enhancing binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Modifications on the Pyrazole Ring

rac-(1R,2S)-2-(4-Iodo-1H-pyrazol-1-yl)cyclopentan-1-amine hydrochloride
  • Structure : The pyrazole ring is substituted with an iodine atom at the 4-position, and the compound exists as a hydrochloride salt.
  • Molecular Formula : C₁₁H₁₉Cl₃N₆ (including counterions) .
  • Impact: Solubility: The hydrochloride salt enhances aqueous solubility compared to the free base. Electron Effects: The electron-withdrawing iodine may alter π-π stacking or hydrogen-bonding interactions.
2-[(1-Methyl-1H-pyrazol-4-yl)methyl]cyclopentan-1-amine
  • Structure : A methyl group is introduced at the pyrazole 4-position, connected via a methylene bridge.
  • Molecular Formula : C₁₀H₁₅N₃ .
  • Conformational Flexibility: The methylene bridge introduces rotational freedom, which may reduce target selectivity.

Linker Modifications

rac-(1R,2S)-2-[(1-Methyl-1H-pyrazol-4-yl)oxy]cyclopentan-1-amine
  • Structure : An oxygen atom replaces the direct N–C bond, forming an ether linkage.
  • Molecular Formula : C₉H₁₅N₃O .
  • Impact: Hydrogen Bonding: The ether oxygen can act as a hydrogen bond acceptor, altering interaction profiles with targets like proteases or kinases.
Rel-(1R,2S)-2-((1H-Pyrazol-4-yl)oxy)cyclopentan-1-amine dihydrochloride
  • Structure : Similar ether-linked derivative but as a dihydrochloride salt.
  • Impact :
    • Solubility : Dihydrochloride salt significantly enhances solubility in polar solvents.
    • Bioavailability : Improved solubility may enhance oral bioavailability compared to neutral analogs .

Halogenated Derivatives

(1R,2S)-2-(4-Chloro-3-fluorophenyl)cyclopropan-1-amine (R)-2-hydroxy-2-phenylacetate
  • Structure : A cyclopropane analog with halogen (Cl, F) substitutions on the aromatic ring.
  • Impact :
    • Electron Effects : Halogens induce electron-withdrawing effects, enhancing interactions with electrophilic regions of targets like BACE1 .
    • Metabolic Stability : Halogens may reduce metabolic degradation by cytochrome P450 enzymes .

Physicochemical and Pharmacokinetic Comparison

Compound Molecular Weight (g/mol) Solubility Lipophilicity (LogP) Key Modification
(1R,2S)-2-(1H-Pyrazol-1-yl)cyclopentan-1-amine ~164.21 Moderate (free base) ~1.2 Parent compound
4-Iodo analog (hydrochloride) 357.61 High (salt form) ~2.5 Iodo substitution, salt form
Ether-linked analog 181.23 Moderate ~0.8 Ether oxygen linker
Methyl-substituted analog 177.25 Low ~2.0 Methyl group, methylene bridge

Q & A

Q. Basic Research Focus

  • NMR Spectroscopy : 1^1H and 13^13C NMR can confirm the pyrazole ring substitution pattern and cyclopentane backbone. Coupling constants (e.g., J=3.613.5 HzJ = 3.6–13.5\ \text{Hz}) help assign stereochemistry .
  • Mass Spectrometry : HRMS (ESI+) validates molecular weight (e.g., expected m/z=192.1 [M+H]+m/z = 192.1\ [\text{M+H}]^+) .

Q. Advanced Research Focus

  • Dynamic NMR : Resolve conformational dynamics in the cyclopentane ring at variable temperatures.
  • 2D NMR (COSY, NOESY) : Map through-space interactions to confirm spatial arrangement of substituents .

How can researchers resolve contradictions in reported synthetic yields for this compound?

Basic Research Focus
Systematic variation of reaction parameters (e.g., solvent polarity, temperature, catalyst loading) can identify optimal conditions. For instance, substituting ethanol with DMF in analogous syntheses increased yields from 17% to >50% .

Advanced Research Focus
Kinetic studies (e.g., in situ IR monitoring) can pinpoint rate-limiting steps. Contradictions may arise from impurities in starting materials; advanced purification (e.g., prep-HPLC) ensures reproducibility .

What computational tools are recommended for predicting the biological activity of this compound?

Q. Advanced Research Focus

  • Molecular Docking : Simulate interactions with biological targets (e.g., neurotransmitter receptors) using AutoDock Vina or Schrödinger Suite.
  • ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., blood-brain barrier permeability) .

What are the best practices for handling and storing (1R,2S)-2-(1H-Pyrazol-1-yl)cyclopentan-1-amine?

Q. Basic Research Focus

  • Storage : Keep under inert gas (N2_2/Ar) at −20°C to prevent oxidation.
  • Safety : Use PPE (gloves, goggles) and fume hoods. Refer to H303/H313/H333 hazard codes for spill management .

How does the pyrazole ring's electronic environment influence reactivity in downstream modifications?

Advanced Research Focus
The pyrazole’s electron-deficient nature facilitates nucleophilic aromatic substitution. For example, halogenation at the 4-position (via NBS or Cl2_2) can modulate reactivity for cross-coupling reactions. DFT calculations (e.g., HOMO-LUMO gaps) predict sites for electrophilic attack .

What strategies are effective for scaling up synthesis without compromising stereopurity?

Q. Advanced Research Focus

  • Continuous Flow Reactors : Improve heat/mass transfer for reproducible stereocontrol .
  • Enzymatic Catalysis : Lipases or transaminases can enhance enantiomeric excess (ee) under mild conditions .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.